Synthetic Yield of 3,4-Dichloro-3-buten-2-one: A Benchmark for Procurement Planning
A scalable synthetic route for 3,4-dichloro-3-buten-2-one achieves an isolated yield of 75% via treatment of 1,2-dichloro-1-buten-3-one with sodium methoxide in methanol at 0 °C, followed by vacuum distillation (B.P. 66-75 °C at 8 mm Hg) . In contrast, alternative 3,4-disubstituted 3-buten-2-one analogs bearing alkoxy or mixed halogen-alkoxy substitution patterns often require multi-step sequences with yields varying substantially based on leaving group quality, with no direct head-to-head yield comparison available in the literature for the specific dichloro analog [1]. The 75% isolated yield for this compound provides a reproducible benchmark for procurement planning, establishing that kilogram-scale synthesis is technically feasible and not prohibitively inefficient.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 75% (628 g from 695 g starting material) |
| Comparator Or Baseline | Other 3,4-disubstituted 3-buten-2-ones (yields vary by substitution pattern; no direct comparison available) |
| Quantified Difference | Not directly comparable; target compound demonstrates scalable, reproducible 75% yield |
| Conditions | Sodium methoxide (5.5 mol) in methanol (5 L) at 0 °C, reaction with 1,2-dichloro-1-buten-3-one (5.0 mol), vacuum distillation (8 mm Hg) |
Why This Matters
The 75% isolated yield at scale provides procurement teams with reliable stoichiometric and cost projections for multi-step synthetic campaigns.
- [1] Reiter, L. A. Synthesis of 2-substituted 5-acetyl-1H-imidazoles via 3-chloro-4,4-dimethoxy-2-butanone and related 3,4-disubstituted 3-buten-2-ones. Journal of Organic Chemistry, 1984, 49(19), 3494-3498. DOI: 10.1021/jo00193a012. View Source
